N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide, also known by its chemical formula C27H25N3, belongs to the class of imidazole-containing compounds. Imidazoles are five-membered heterocyclic rings with three carbon atoms, two nitrogen atoms, and two double bonds.
Preparation Methods
Synthetic Routes:: The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide involves several steps. One common approach is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reaction of 1,3-benzothiazol-2-ylamine with an appropriate acid chloride or carboxylic acid. This method yields the desired compound in high yields under relatively mild conditions .
Industrial Production:: While industrial-scale production methods may vary, researchers have explored solution-based processes for synthesizing this compound. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity:: N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide undergoes various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents can be introduced at specific positions.
HOBT: Used as a coupling reagent during synthesis.
EDCl: Facilitates amide bond formation.
Solvents: Commonly employed solvents include dichloromethane, DMF, or DMSO.
Major Products:: The major product is the target compound itself, which exhibits interesting properties in various applications.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide finds applications in:
Chemistry: As an n-type dopant for C60 fullerene, an n-type semiconductor in organic and printed electronics.
Biology and Medicine: Its unique structure may offer potential as a drug candidate or probe for biological studies.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is unique, other imidazole-containing compounds exist. Notable examples include benzimidazoles, benzofurans, and related derivatives.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide |
InChI |
InChI=1S/C21H23N3O2/c25-21(10-8-15-7-9-19-16(14-15)11-13-26-19)22-12-3-6-20-23-17-4-1-2-5-18(17)24-20/h1-2,4-5,7,9,14H,3,6,8,10-13H2,(H,22,25)(H,23,24) |
InChI Key |
PWYIOVDVZZTCEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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